2-Octadecynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octadecynoic acid (2-ODA) is a naturally occurring fatty acid that has been found in various organisms, including bacteria, plants, and animals. It is a member of the fatty acid family and is characterized by the presence of a triple bond between the second and third carbon atoms from the end of the carbon chain. This unique structure gives 2-ODA its distinct properties and has made it an area of interest in scientific research.
Scientific Research Applications
Dual Inhibition in Mycobacteria
2-Octadecynoic acid has been identified as having cidal activity against Mycobacterium smegmatis and Mycobacterium bovis BCG. It is capable of inhibiting both fatty acid biosynthesis and degradation in these mycobacteria, impacting essential pathways for their survival (Morbidoni et al., 2006).
Protein Palmitoylation in Mammalian Cells
2-Octadecynoic acid has been used as a probe for the identification and analysis of palmitoylated proteins in human cells. This research enhances understanding of protein trafficking, compartmentalization, and membrane tethering in cellular processes (Martin & Cravatt, 2009).
Synthesis of Phospholipids with Acetylenic Fatty Acids
Research involving 2-Octadecynoic acid includes its incorporation into glycerophosphatidylcholine, exploring its role in phospholipid biosynthesis. This work contributes to the broader understanding of unusual phospholipid properties (Pisch et al., 1997).
Agonist Activity in Diabetes Treatment
6-Octadecynoic acid, a derivative of 2-Octadecynoic acid, has been identified as a peroxisome proliferator-activated receptor γ (PPARγ) agonist. This discovery holds potential implications for treating diabetes and inhibiting fibrosis in hepatic stellate cells (Ohtera et al., 2013).
Antiprotozoal and Anticancer Activities
2-Octadecynoic acid shows promise in the fields of antiprotozoal and anticancer research, demonstrating effectiveness against specific parasites and in inhibiting the DNA topoisomerase IB enzyme in certain protozoa. It also exhibits antineoplastic activity, particularly against neuroblastoma cell lines (Carballeira, 2013).
Antifungal Properties
This acid has demonstrated potential in antifungal applications, particularly against strains of Candida albicans, including fluconazole-susceptible and -resistant strains. Its efficacy is comparable to established antifungal agents like amphotericin B and fluconazole (Li et al., 2003).
properties
CAS RN |
2834-01-7 |
---|---|
Product Name |
2-Octadecynoic acid |
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadec-2-ynoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-15H2,1H3,(H,19,20) |
InChI Key |
WEAGGGHXTMXZQA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC#CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC#CC(=O)O |
synonyms |
2-Octadecynoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.